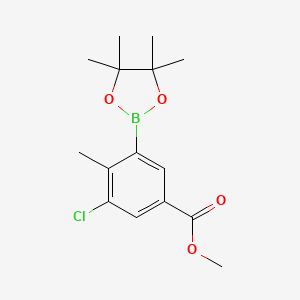
Methyl 3-chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: is a specialized organic compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chloro group, a methyl group, and a boronic ester group, making it a versatile reagent in organic synthesis.
Synthetic Routes and Reaction Conditions:
Boronic Ester Formation: The compound can be synthesized through the reaction of a suitable boronic acid derivative with an appropriate carboxylic acid derivative under mild conditions.
Halogenation and Methylation:
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is typically produced in a batch process where the reagents are added sequentially under controlled conditions to ensure high yield and purity.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to remove any impurities.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Substitution reactions involving the chloro group can lead to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed:
Carboxylic Acids: Resulting from oxidation reactions.
Alcohols and Amines: Resulting from reduction reactions.
Substituted Derivatives: Resulting from substitution reactions.
科学研究应用
Chemistry: The compound is widely used in organic synthesis as a building block for the construction of complex molecules. Its boronic ester group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.
Biology: In biological research, the compound serves as a probe for studying enzyme mechanisms and interactions. Its ability to bind to specific biomolecules makes it a valuable tool in biochemical assays.
Medicine: The compound has potential applications in drug discovery and development. Its structural features allow it to interact with various biological targets, making it a candidate for the synthesis of new therapeutic agents.
Industry: In the chemical industry, the compound is used as an intermediate in the production of various chemicals and materials. Its versatility and reactivity make it an essential component in the synthesis of high-value products.
作用机制
The compound exerts its effects through its ability to participate in chemical reactions that modify biological targets. Its boronic ester group can form reversible covalent bonds with diols and other functional groups in biomolecules, leading to changes in their structure and function. The molecular targets and pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar structure but lacks the chloro group.
Methyl 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar structure but lacks the methyl group at the 4-position.
Uniqueness:
The presence of both the chloro and methyl groups in the compound provides unique reactivity and selectivity compared to its similar counterparts. This dual functionality allows for a broader range of chemical transformations and applications.
属性
分子式 |
C15H20BClO4 |
|---|---|
分子量 |
310.6 g/mol |
IUPAC 名称 |
methyl 3-chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
InChI |
InChI=1S/C15H20BClO4/c1-9-11(7-10(8-12(9)17)13(18)19-6)16-20-14(2,3)15(4,5)21-16/h7-8H,1-6H3 |
InChI 键 |
UJTBXBAXEWDBLR-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2C)Cl)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


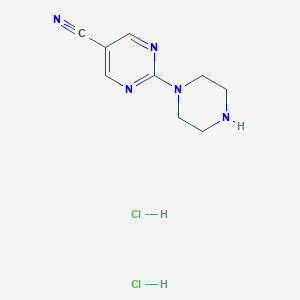

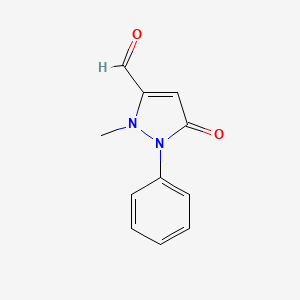
![3-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B15365193.png)
![1-[(4-Benzylphenyl)methyl]-4-methyl-piperazine](/img/structure/B15365202.png)
![8-(2-Fluorobenzyl)-6-bromo-2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyrimidin-5(8h)-one](/img/structure/B15365204.png)
![Benzonitrile, 3-chloro-5-[6-chloro-2-fluoro-3-(1H-pyrazolo[3,4-c]pyridazin-3-ylmethyl)phenoxy]-](/img/structure/B15365209.png)

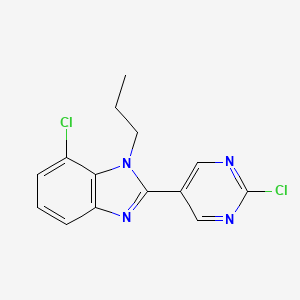
![n-[2-(2-Methoxyphenyl)benzofuran-5-yl]acetamidine](/img/structure/B15365234.png)
![Silane, trimethyl[2-(phenylmethoxy)ethoxy]-](/img/structure/B15365250.png)

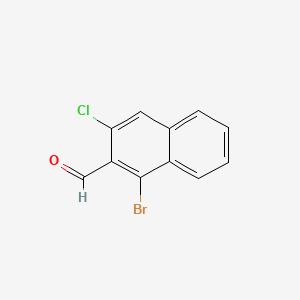
![tert-butyl N-[3-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B15365281.png)
